2-(1-Aminocyclopentyl)acetamide 2-(1-Aminocyclopentyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520124
InChI: InChI=1S/C7H14N2O/c8-6(10)5-7(9)3-1-2-4-7/h1-5,9H2,(H2,8,10)
SMILES:
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol

2-(1-Aminocyclopentyl)acetamide

CAS No.:

Cat. No.: VC17520124

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Aminocyclopentyl)acetamide -

Specification

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name 2-(1-aminocyclopentyl)acetamide
Standard InChI InChI=1S/C7H14N2O/c8-6(10)5-7(9)3-1-2-4-7/h1-5,9H2,(H2,8,10)
Standard InChI Key YFCHBVNKCHRCTM-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CC(=O)N)N

Introduction

2-(1-Aminocyclopentyl)acetamide is a significant organic compound used extensively in scientific research, particularly in the fields of organic synthesis and biological studies. This compound is characterized by its unique structure, which combines an aminocyclopentyl group with an acetamide moiety. The hydrochloride salt of this compound, 2-(1-Aminocyclopentyl)acetamide;hydrochloride, enhances its solubility in water and other polar solvents, making it more versatile for various applications.

Synthesis Methods

The synthesis of 2-(1-Aminocyclopentyl)acetamide typically involves the reaction of 1-aminocyclopentane with acetic anhydride or acetyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method is widely used due to its efficiency and the availability of starting materials.

  • Starting Materials: 1-Aminocyclopentane, acetic anhydride or acetyl chloride.

  • Reaction Conditions: The reaction is typically carried out under mild conditions to ensure the formation of the desired product.

  • Product Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Biological Applications

2-(1-Aminocyclopentyl)acetamide;hydrochloride has been studied for its potential biological activities, including interactions with enzymes and receptors. The aminocyclopentyl group can facilitate hydrogen bonding and electrostatic interactions, which may lead to enzyme inhibition or modulation of receptor activity. These properties make it a candidate for further exploration in drug development and therapeutic applications.

Biological ActivityDescription
Enzyme InhibitionPotential to inhibit specific enzymes through structural interactions.
Receptor ModulationAbility to modulate receptor activity by altering signaling pathways.

Research Findings and Applications

Research on 2-(1-Aminocyclopentyl)acetamide;hydrochloride highlights its potential in various scientific fields. Its unique structural features and reactivity make it an essential tool in both academic research and industrial applications. The compound's ability to interact with biological targets suggests its utility in developing therapeutic agents.

Application AreaDescription
Organic SynthesisUsed as a building block in synthesizing complex molecules.
Biological ResearchStudied for its interactions with enzymes and receptors.
Drug DevelopmentPotential candidate for therapeutic applications due to its biological activities.

Comparison with Similar Compounds

2-(1-Aminocyclopentyl)acetamide;hydrochloride can be compared with other compounds that share similar structural features but differ in their ring size or functional groups. For example, 2-(1-Aminocyclobutyl)acetamide;hydrochloride has a cyclobutyl ring instead of cyclopentyl, which affects its steric effects and reactivity.

CompoundStructural FeaturesUnique Properties
2-(1-Aminocyclopentyl)acetamide;hydrochlorideCyclopentyl ring with acetamide moietyEnhanced solubility and biological activity.
2-(1-Aminocyclobutyl)acetamide;hydrochlorideCyclobutyl ring instead of cyclopentylDifferent steric effects and reactivity.
2-(1-Aminocyclopropyl)acetamide;hydrochlorideCyclopropyl ringSmaller ring size affects chemical behavior.

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